

DGY-06-116: A Technical Guide to the Covalent Inhibition of Src Kinase

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Compound of Interest					
Compound Name:	DGY-06-116				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DGY-06-116**, a potent and selective irreversible covalent inhibitor of Src kinase. **DGY-06-116** was developed through a structure-based design approach, hybridizing the promiscuous covalent kinase probe SM1-71 with the Src inhibitor dasatinib.[1][2][3] This compound targets a non-conserved cysteine (Cys277) in the P-loop of Src, leading to sustained inhibition of its signaling pathway.[4][5] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological and experimental pathways.

Core Concepts and Mechanism of Action

Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, motility, and adhesion.[6] Its dysregulation is implicated in the development and progression of numerous cancers.[7] **DGY-06-116** was designed to offer improved selectivity over existing multi-targeted Src inhibitors like dasatinib and bosutinib by covalently binding to Cys277 on the P-loop of Src.[5]

The covalent interaction is facilitated by an acrylamide warhead on **DGY-06-116**.[5] X-ray cocrystal structures reveal that for the covalent bond to form, the P-loop of the kinase must undergo a conformational change, specifically a "kinking" motion.[1][2] While the covalent bond formation itself is a relatively slow process, **DGY-06-116** also exhibits strong reversible binding to Src, which is crucial for its overall high potency.[1][7] This strong initial non-covalent



interaction allows sufficient time for the P-loop to adopt the necessary conformation for the irreversible covalent reaction to occur.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **DGY-06-116** and related compounds from biochemical and cellular assays.



Compound	Target	IC50 (nM)	Assay Conditions	Reference
DGY-06-116	Src	2.6	1-hour incubation, cell-free mobility shift assay	[1][7][8][9]
DGY-06-116	Src C280S	Comparable to wild-type	1-hour incubation, cell-free mobility shift assay	[1][7]
NJH-01-111 (non-covalent analog)	Src	5.3	1-hour incubation, cell- free mobility shift assay	[1][7]
SM1-71	Src	26.6	1-hour incubation, cell- free mobility shift assay	[1][7]
Bosutinib	Src	9.5	Not specified	[1][7]
DGY-06-116	FGFR1	8340	Not specified	[8]
Table 1: In Vitro Biochemical Activity of DGY- 06-116 and Control Compounds.				



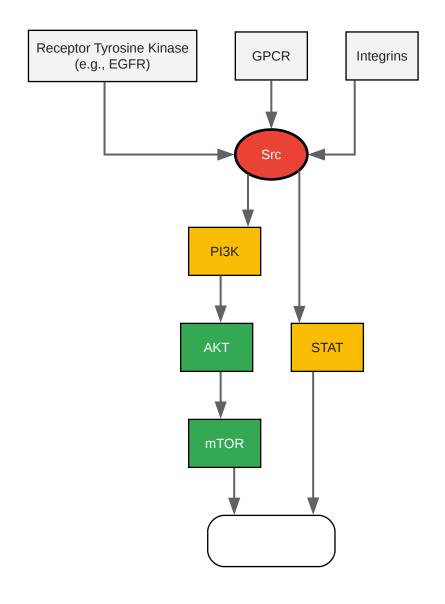
Cell Line	Cancer Type	GR50 (μM)	Assay Conditions	Reference
H1975	Non-Small Cell Lung Cancer (NSCLC)	0.3	72-hour incubation	[4][8]
HCC827	Non-Small Cell Lung Cancer (NSCLC)	0.5	72-hour incubation	[4][8]
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	0.3	72-hour incubation	[4][8]
Table 2: Cellular Antiproliferative Activity of DGY- 06-116.				

Parameter	Value	Dosing	Species	Reference
Half-life (T1/2)	1.29 hours	5 mg/kg, intraperitoneal injection	B6 mice	[4][8]
Area Under the Curve (AUC)	12746.25 min·ng/mL	5 mg/kg, intraperitoneal injection	B6 mice	[4][8]
Table 3: In Vivo Pharmacokinetic Parameters of DGY-06-116.				

Signaling Pathways and Experimental Workflows

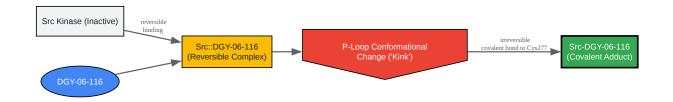
The following diagrams illustrate the Src signaling pathway, the mechanism of **DGY-06-116** covalent inhibition, and a typical experimental workflow for evaluating such inhibitors.





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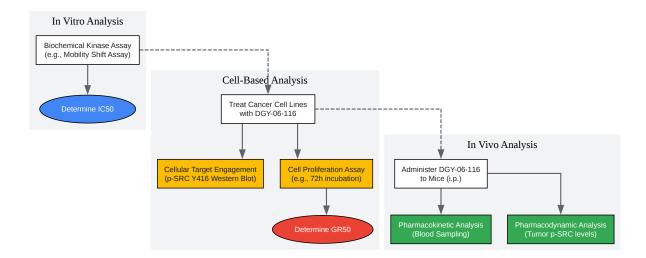
Caption: Simplified Src signaling pathway.



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Caption: Mechanism of covalent inhibition of Src by **DGY-06-116**.



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Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **DGY-06-116** are provided below.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src kinase to determine inhibitor potency (IC50).

· Reagents and Materials:



- Purified human Src kinase domain (wild-type and C280S mutant).
- Fluorescently labeled peptide substrate.
- ATP and MgCl2.
- DGY-06-116 and control compounds dissolved in DMSO.
- Assay buffer (e.g., HEPES, Brij-35, DTT).
- Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader).

Procedure:

- Prepare a reaction mixture containing Src kinase, the fluorescent peptide substrate, and the inhibitor (DGY-06-116 or control) at various concentrations in the assay buffer.
- Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.[7]
- Initiate the kinase reaction by adding a solution of ATP and MgCl2.
- Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Analyze the reaction mixture using a microcapillary electrophoresis platform. The instrument separates the phosphorylated product from the unphosphorylated substrate based on charge and size differences.
- Quantify the amount of phosphorylated product.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Antiproliferation Assay (GR50 Determination)

This assay assesses the effect of **DGY-06-116** on the growth of cancer cell lines.



- Reagents and Materials:
 - Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231).[8]
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - DGY-06-116 stock solution in DMSO.
 - Cell viability reagent (e.g., CellTiter-Glo®).
 - 96-well microplates.
- Procedure:
 - Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - \circ Treat the cells with a serial dilution of **DGY-06-116** (e.g., 0.01 to 10 μ M) for 72 hours.[8] Include a DMSO-only vehicle control.
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
 - Normalize the data to the vehicle-treated control cells.
 - Plot the normalized cell growth against the logarithm of the drug concentration and calculate the GR50 value, which represents the concentration at which the growth rate is inhibited by 50%.

Cellular Target Engagement (Western Blot for p-Src)

This method confirms that **DGY-06-116** inhibits Src signaling within cells by measuring the phosphorylation of Src at tyrosine 416 (p-SrcY416), a marker of its active state.

- Reagents and Materials:
 - Cancer cell lines (e.g., H1975, HCC827).[4][5]



DGY-06-116.

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-p-Src (Y416) and anti-total-Src.
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
- HRP-conjugated secondary antibodies.
- SDS-PAGE gels and Western blotting apparatus.
- Chemiluminescence detection reagent.

Procedure:

- Culture cells to approximately 80% confluency.
- Treat the cells with DGY-06-116 (e.g., 1 μM) or DMSO vehicle for a specified time (e.g., 2 hours).[5][8]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence reagent and an imaging system.



- Strip the membrane and re-probe for total Src and a loading control to ensure equal protein loading.
- Quantify the band intensities to determine the reduction in p-Src levels relative to total Src and the loading control.[4]

Conclusion

DGY-06-116 is a highly potent and selective covalent inhibitor of Src kinase that demonstrates significant promise.[4][5] Its unique mechanism, involving both strong reversible binding and subsequent irreversible covalent modification of Cys277, leads to sustained inhibition of Src signaling in both in vitro and in vivo settings.[1][4] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Src-targeted therapies, enabling further investigation into the therapeutic potential of this and similar covalent inhibitors.

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